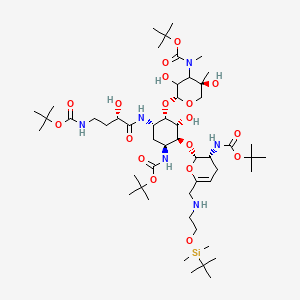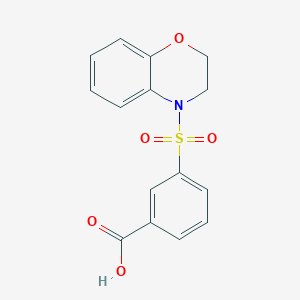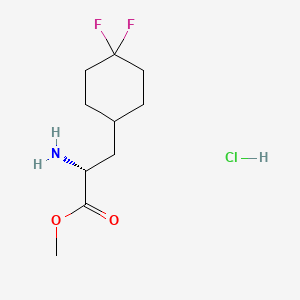![molecular formula C9H12ClNO3 B13449387 4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride is an organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes an amino group, a hydroxyethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with ®-2-amino-1-ethanol under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzoquinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride can be compared to other similar compounds, such as:
4-hydroxybenzoic acid: Lacks the amino and hydroxyethyl groups, resulting in different chemical properties and reactivity.
2-amino-1-ethanol: Does not contain the benzoic acid moiety, leading to different biological activities.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, each exhibiting unique chemical and biological properties.
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
DNLZVTQJQUEWRZ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)





![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)


![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
